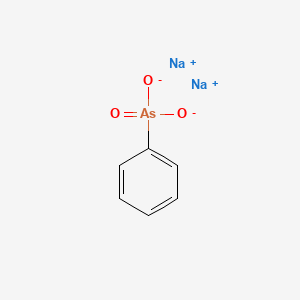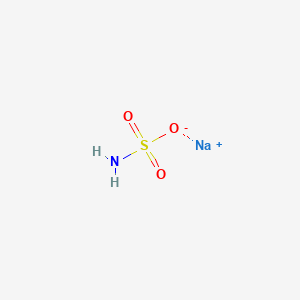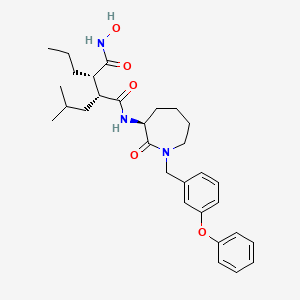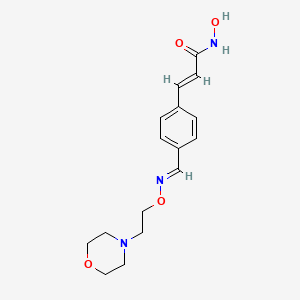
(3-sulfamoyloxyphenyl) sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid 3-sulfamoyloxy-phenyl ester is a chemical compound that belongs to the class of sulfamates. Sulfamates are derivatives of sulfamic acid, which is a colorless, water-soluble compound with the formula H₃NSO₃. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 3-sulfamoyloxy-phenyl ester typically involves the reaction of phenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with sulfamoyl chloride to form the desired ester.
Industrial Production Methods: Industrial production of sulfamic acid derivatives often involves the use of urea and sulfur trioxide or sulfuric acid. The process is conducted in two stages: sulfamation and subsequent reaction with sulfuric acid. specific industrial methods for sulfamic acid 3-sulfamoyloxy-phenyl ester are less documented and may vary depending on the manufacturer .
Types of Reactions:
Oxidation: Sulfamic acid derivatives can undergo oxidation reactions, often resulting in the formation of sulfonic acids.
Reduction: Reduction reactions can convert sulfamic acid derivatives into amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfamoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Sulfamic acid 3-sulfamoyloxy-phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase isozymes.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent due to its ability to inhibit specific enzymes involved in tumor growth.
Mechanism of Action
The mechanism of action of sulfamic acid 3-sulfamoyloxy-phenyl ester involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase isozymes by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, including the reduction of tumor growth in certain cancers .
Comparison with Similar Compounds
- Sulfamic acid 6-sulfamoyloxy-hexyl ester
- Sulfamic acid 7-sulfamoyloxy-heptyl ester
Comparison: Sulfamic acid 3-sulfamoyloxy-phenyl ester is unique due to its specific phenyl ester structure, which imparts distinct chemical and biological properties. Compared to other sulfamic acid derivatives, it may exhibit different reactivity and selectivity in chemical reactions and enzyme inhibition. Its phenyl group can also influence its solubility and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C6H8N2O6S2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(3-sulfamoyloxyphenyl) sulfamate |
InChI |
InChI=1S/C6H8N2O6S2/c7-15(9,10)13-5-2-1-3-6(4-5)14-16(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) |
InChI Key |
NORJAZQSJATXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853295.png)


![(1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853314.png)


![Spiro[pyrrolidine-2,2-adamantane]](/img/structure/B10853335.png)

![2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid](/img/structure/B10853345.png)

![[3-(3-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853355.png)
![Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10853368.png)
![(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-hydroxy-2,3-dihydro-1H-indol-2-one](/img/structure/B10853369.png)
